1-Benzoylpiperidin-3-yl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoylpiperidin-3-yl 3-oxobutanoate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol. This compound is known for its broad range of applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Benzoylpiperidin-3-yl 3-oxobutanoate typically involves the reaction of benzoylpiperidine with 3-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1-Benzoylpiperidin-3-yl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: Hydrolysis reactions involve the breaking down of the compound in the presence of water and an acid or base catalyst, leading to the formation of simpler molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzoylpiperidin-3-yl 3-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-Benzoylpiperidin-3-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzoylpiperidin-3-yl 3-oxobutanoate can be compared with other similar compounds, such as:
1-Benzylpiperidin-3-yl 3-oxobutanoate: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.
1-Benzoylpiperidin-3-yl 2-oxobutanoate: This compound has a different position of the oxo group, leading to variations in its chemical and biological properties.
1-Benzoylpiperidin-3-yl 3-oxopentanoate: This compound has an extended carbon chain, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
138763-99-2 |
---|---|
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(1-benzoylpiperidin-3-yl) 3-oxobutanoate |
InChI |
InChI=1S/C16H19NO4/c1-12(18)10-15(19)21-14-8-5-9-17(11-14)16(20)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |
InChI-Schlüssel |
UIRIXLXWXYFALI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OC1CCCN(C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.